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Compound of Interest

Compound Name: CCT241161

Cat. No.: B612043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to CCT241161
CCT241161 is a potent and selective pan-RAF inhibitor that also demonstrates inhibitory

activity against SRC-family kinases (SFKs).[1] This dual-targeting mechanism allows

CCT241161 to overcome common resistance mechanisms observed with first-generation

BRAF inhibitors.[1] In BRAF-mutant cancers, particularly melanoma, resistance to BRAF-

selective inhibitors often arises from the reactivation of the MAPK/ERK pathway through

mechanisms such as receptor tyrosine kinase (RTK) or SFK signaling, or through NRAS

mutations.[1] These resistance mechanisms can lead to paradoxical activation of the MAPK

pathway. CCT241161, by inhibiting both RAF and SRC kinases, effectively blocks this pathway

reactivation, making it a promising agent for treating both treatment-naive and drug-resistant

BRAF-mutant tumors.[1] Preclinical studies have demonstrated its ability to inhibit the growth of

BRAF and NRAS mutant melanoma cells in vitro and to induce tumor regression in in vivo

models, including patient-derived xenografts (PDX) resistant to BRAF and MEK inhibitors.[1]
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Caption: CCT241161 inhibits both RAF and SRC kinases, blocking the MAPK pathway.
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Quantitative In Vivo Data Summary
The following table summarizes the available quantitative data for CCT241161 in preclinical in

vivo models.

Animal Model Tumor Type
CCT241161
Dose

Outcome Source

Mouse Xenograft
BRAF-mutant

A375 Melanoma
20 mg/kg per day

Induces tumor

regression
[2]

Patient-Derived

Xenograft (PDX)

Mouse Model

BRAF inhibitor-

resistant

melanoma

20 mg/kg per day
Induces tumor

regression
[2]

Patient-Derived

Xenograft (PDX)

Mouse Model

Dabrafenib and

trametinib-

resistant

melanoma

20 mg/kg per day

Inhibits ERK and

Src signaling and

induces tumor

regression

[2]

Experimental Protocols
In Vivo Tumor Xenograft and Patient-Derived Xenograft
(PDX) Studies
This protocol outlines a general procedure for evaluating the efficacy of CCT241161 in a

mouse xenograft or PDX model of melanoma.

1. Animal Model Selection and Housing:

Xenograft Model: Utilize immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice) to

prevent rejection of human tumor cells.[2][3]

PDX Model: Fresh tumor tissue from a patient is directly implanted subcutaneously into an

immunodeficient mouse (e.g., NSG mice).[2][4]

House animals in a specific pathogen-free (SPF) facility in accordance with institutional

guidelines for animal care.
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2. Tumor Cell Implantation (Xenograft Model):

Culture human melanoma cells (e.g., A375) in appropriate media.

Harvest cells during the exponential growth phase and resuspend in a sterile solution (e.g.,

PBS or Matrigel) at a concentration of 5 x 10^6 cells per 100 µL.[5]

Subcutaneously inject the cell suspension into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3

days.

Calculate tumor volume using the formula: (Length x Width^2) / 2.

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

4. CCT241161 Formulation and Administration:

Formulate CCT241161 for in vivo administration (e.g., in a solution of 0.5% hydroxypropyl

methylcellulose and 0.2% Tween 80).

Administer CCT241161 orally via gavage at the desired dose (e.g., 20 mg/kg) daily.

The control group should receive the vehicle solution on the same schedule.

5. Efficacy Evaluation:

Continue to monitor tumor volume and body weight throughout the study.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., pharmacodynamics, histology).

Assess treatment efficacy by comparing the tumor growth rates and final tumor weights

between the treatment and control groups.
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6. Pharmacodynamic Analysis (Optional):

Collect tumor samples at various time points after the final dose to assess target

engagement.

Analyze protein lysates from the tumors by Western blotting for levels of phosphorylated

ERK (pERK) and phosphorylated SRC (pSRC) to confirm inhibition of the target pathways.

In Vitro SRC Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of CCT241161
against SRC kinase in a biochemical assay.

1. Reagents and Materials:

Recombinant active SRC kinase

SRC-specific peptide substrate

ATP

Assay buffer (e.g., 100 mM Tris, 10 mM MgCl2, pH 7.5)[6]

CCT241161 (in a suitable solvent like DMSO)

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[7]

384-well plates

2. Assay Procedure:

Prepare a serial dilution of CCT241161 in the assay buffer.

In a 384-well plate, add the SRC kinase, the peptide substrate, and the diluted CCT241161
or vehicle control.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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Stop the reaction and measure the kinase activity using a suitable detection method, such as

quantifying the amount of ADP produced.

The luminescent signal will be inversely proportional to the inhibitory activity of CCT241161.

3. Data Analysis:

Calculate the percentage of SRC kinase inhibition for each concentration of CCT241161
relative to the vehicle control.

Plot the percentage of inhibition against the logarithm of the CCT241161 concentration and

fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram
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Caption: Workflow for an in vivo tumor regression study with CCT241161.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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